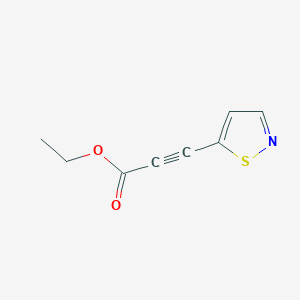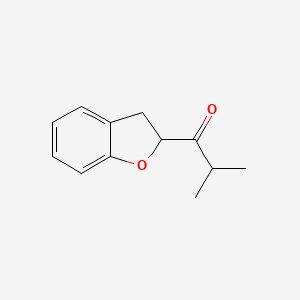![molecular formula C9H14O6 B13190643 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as norbornene dicarboxylic acid dihydrate, is a bicyclic compound with the molecular formula C₉H₁₀O₄·2H₂O. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic acid groups. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the diacid. The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents like toluene or xylene
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) in anhydrous dioxane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid groups under acidic or basic conditions.
Major Products
Epoxides: Formed from oxidation of the double bond.
Alcohols/Aldehydes: Resulting from reduction of the carboxylic acid groups.
Amides/Esters: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar structure but lacks the dihydrate component.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Contains additional chlorine atoms, making it more reactive and suitable for different applications.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate is unique due to its dihydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific synthetic and industrial applications where controlled reactivity is desired .
Propriétés
Formule moléculaire |
C9H14O6 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2 |
Clé InChI |
SQOPPLKCNFJGLV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)

![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)





![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)
